molecular formula C10H5F3N4O B1672307 FCCP CAS No. 370-86-5

FCCP

Cat. No.: B1672307
CAS No.: 370-86-5
M. Wt: 254.17 g/mol
InChI Key: BMZRVOVNUMQTIN-UHFFFAOYSA-N
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Description

Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is a chemical compound known for its role as an ionophore and uncoupling agent. It disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane, preventing them from being used in oxidative phosphorylation . This compound is widely used in scientific research due to its ability to modulate mitochondrial function.

Mechanism of Action

Target of Action

FCCP primarily targets the mitochondria in cells . It acts as an uncoupler of oxidative phosphorylation , disrupting ATP synthesis by transporting hydrogen ions across the mitochondrial membrane .

Mode of Action

This compound functions as a protonophore , a mobile ion carrier . It transports hydrogen ions across the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation . This action disrupts ATP synthesis, leading to a decrease in the mitochondrial membrane potential .

Biochemical Pathways

This compound affects the oxidative phosphorylation pathway . By transporting hydrogen ions across the mitochondrial membrane, it disrupts the proton gradient required for ATP synthesis . This action uncouples the process of electron transport and ATP synthesis, leading to a decrease in ATP production and an increase in heat generation .

Result of Action

The primary result of this compound’s action is the disruption of ATP synthesis . This can lead to a variety of cellular effects, including changes in cell metabolism and potential cell death due to energy failure . At low concentrations, this compound has been reported to induce reactive oxygen species (ROS) production, which can lead to oxidative stress and potential cell damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the proton gradient and thus the ability of this compound to transport hydrogen ions Additionally, the presence of other molecules that affect mitochondrial function or membrane permeability could potentially influence the efficacy and stability of this compound

Biochemical Analysis

Biochemical Properties

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation . This process is referred to as uncoupling, and FCCP is often described as an uncoupling agent . The compound causes a significant dose-dependent increase in oxygen consumption .

Cellular Effects

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone has been shown to have various effects on cells. For instance, it has been found to cause mitochondrial oxidation without detectable depolarisation . In human rhabdomyosarcoma cell line (RD), this compound treatment led to an increase in membrane depolarization with increasing concentrations of this compound . Moreover, this compound has been shown to induce complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient .

Molecular Mechanism

The molecular mechanism of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone involves its role as an ionophore. It acts as a mobile ion carrier, disrupting ATP synthesis by transporting hydrogen ions across the mitochondrial membrane . This process is referred to as uncoupling, and it prevents the hydrogen ions from being used to provide the energy for oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone have been observed over time. For example, in human rhabdomyosarcoma cell line (RD), subtle light microscopic and clear gene expression changes were observed at 1, 2, and 10 hours following treatment with this compound .

Dosage Effects in Animal Models

In animal models, the effects of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone vary with different dosages. For instance, in isolated rat hearts, this compound exerted a dose-dependent cardioprotective effect, with 100 nM this compound being the optimal concentration . Higher concentrations of this compound dissipated mitochondrial membrane potential and exacerbated injury .

Metabolic Pathways

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone is involved in the process of oxidative phosphorylation in mitochondria . It disrupts this process by transporting hydrogen ions across the mitochondrial membrane, preventing them from being used to provide the energy for oxidative phosphorylation .

Transport and Distribution

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone, as an ionophore, acts as a mobile ion carrier . It is transported across the mitochondrial membrane where it disrupts ATP synthesis .

Subcellular Localization

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone primarily localizes to the mitochondria . As an ionophore, it transports hydrogen ions across the mitochondrial membrane, disrupting ATP synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethoxy)aniline with cyanogen bromide to form the corresponding nitrile. This intermediate is then reacted with hydrazine to yield the final product .

Industrial Production Methods: While specific industrial production methods for carbonyl cyanide-p-trifluoromethoxyphenylhydrazone are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone primarily undergoes reactions related to its role as an uncoupling agent. It can participate in proton transport across membranes, affecting mitochondrial membrane potential and oxidative phosphorylation .

Common Reagents and Conditions: The compound is often used in biochemical assays to study mitochondrial function. Common reagents include buffers, mitochondrial substrates, and inhibitors of oxidative phosphorylation. Conditions typically involve controlled temperatures and pH to maintain mitochondrial integrity .

Major Products Formed: The primary effect of carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is the dissipation of the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production .

Scientific Research Applications

Chemistry: In chemistry, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is used to study the mechanisms of proton transport and membrane potential modulation. It serves as a tool to investigate the bioenergetics of cells and the effects of uncoupling agents on metabolic pathways .

Biology: In biological research, the compound is employed to explore mitochondrial function, apoptosis, and cellular metabolism. It is used to induce mitochondrial depolarization and study the resulting cellular responses .

Medicine: In medical research, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is utilized to investigate the role of mitochondrial dysfunction in diseases such as neurodegenerative disorders, cancer, and metabolic syndromes. It helps in understanding the therapeutic potential of targeting mitochondrial pathways .

Industry: In industrial applications, the compound is used in the development of assays and diagnostic tools for mitochondrial function. It is also employed in the screening of potential therapeutic agents that target mitochondrial pathways .

Comparison with Similar Compounds

Similar Compounds:

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
  • 2,4-Dinitrophenol (DNP)
  • OPC-163493
  • Tolcapone

Uniqueness: Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is unique due to its high potency as an uncoupling agent and its ability to induce mitochondrial depolarization at low concentrations. Compared to other uncouplers like 2,4-Dinitrophenol and CCCP, it has a distinct chemical structure that contributes to its specific effects on mitochondrial function .

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZRVOVNUMQTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190494
Record name Carbonyl cyanide p-trifluoromethoxyphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-86-5
Record name FCCP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonyl cyanide p-trifluoromethoxyphenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonyl cyanide p-trifluoromethoxyphenylhydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile
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Record name CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The provided research does not delve into the computational chemistry aspects of FCCP. Further investigation would be needed to explore simulations, calculations, and QSAR models related to this compound.

ANone: Detailed SAR studies on this compound and its derivatives are not presented in the provided research. Investigating how structural modifications affect activity, potency, and selectivity would be an interesting avenue for further research.

ANone: While the provided research does not offer a historical overview, this compound's use as a mitochondrial uncoupler dates back several decades. It has been instrumental in understanding mitochondrial function, energy metabolism, and cellular responses to metabolic stress.

ANone: Absolutely. This compound research spans disciplines like biochemistry, cell biology, neuroscience, and physiology. It plays a crucial role in studying:

  • Mitochondrial physiology: this compound helps dissect the mechanisms of oxidative phosphorylation and ATP synthesis. [, , , ]
  • Cellular responses to metabolic stress: Researchers use this compound to understand how cells adapt to energy depletion, triggering processes like autophagy and apoptosis. [, , , , , ]
  • Ion channel regulation: this compound's effects on intracellular calcium and other ions provide insights into ion channel gating mechanisms. [, , , , ]
  • Neurodegenerative diseases: this compound is used to model mitochondrial dysfunction in diseases like Alzheimer's and ALS, contributing to our understanding of disease mechanisms and potential therapeutic targets. [, ]

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